molecular formula C17H24N4O2 B6926819 N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide

Cat. No.: B6926819
M. Wt: 316.4 g/mol
InChI Key: HPXDUDJJXOYSTE-UHFFFAOYSA-N
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Description

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a propoxycyclohexyl group and a benzotriazole moiety, making it a subject of interest for researchers and industrial applications.

Properties

IUPAC Name

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-11-23-17(9-4-3-5-10-17)12-18-16(22)13-7-6-8-14-15(13)20-21-19-14/h6-8H,2-5,9-12H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXDUDJJXOYSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1(CCCCC1)CNC(=O)C2=CC=CC3=NNN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The propoxycyclohexyl group is then introduced via a nucleophilic substitution reaction, where a suitable propoxycyclohexyl halide reacts with the benzotriazole derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the propoxy group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as UV stabilizers in polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, affecting enzymatic activities and cellular processes. The compound may also interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share a similar triazole ring structure and are known for their stability and diverse applications in drug discovery and materials science.

    Isoxazoles: Another class of nitrogen-containing heterocycles with applications in pharmaceuticals and agrochemicals.

Uniqueness

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-4-carboxamide is unique due to its specific combination of a propoxycyclohexyl group and a benzotriazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications that other similar compounds may not fulfill.

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